2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18106865
InChI: InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H
SMILES:
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 408.0 g/mol

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride

CAS No.:

Cat. No.: VC18106865

Molecular Formula: C20H26ClN3O2S

Molecular Weight: 408.0 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride -

Specification

Molecular Formula C20H26ClN3O2S
Molecular Weight 408.0 g/mol
IUPAC Name [4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone;hydrochloride
Standard InChI InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H
Standard InChI Key HOXQFWHMPRKPIC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named [4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone hydrochloride, reflecting its hybrid structure comprising a piperidine ring, a tetrahydropyran (oxane) moiety, and a 3-phenylthiazole group . Its molecular formula is C₂₀H₂₆ClN₃O₂S, with a molecular weight of 408.0 g/mol for the hydrochloride salt. The free base form (C₂₀H₂₅N₃O₂S) has a molecular weight of 371.5 g/mol .

Table 1: Comparative Molecular Data

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₂₀H₂₅N₃O₂SC₂₀H₂₆ClN₃O₂S
Molecular Weight (g/mol)371.5408.0
Canonical SMILESC1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl

Stereochemical Features

The molecule contains two undefined stereocenters (at positions C2 of the oxane ring and C4 of the piperidine ring), resulting in a mixture of diastereomers . This stereochemical complexity impacts its physicochemical behavior and biological interactions, though specific stereoisomer activities remain uncharacterized.

Structural Components

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a carbonyl-linked thiazole group.

  • Thiazole Moiety: A five-membered aromatic ring with sulfur and nitrogen atoms, substituted at the 3-position with a phenyl group.

  • Oxane (Tetrahydropyran) Ring: A six-membered oxygen-containing heterocycle bearing an amine group at the 4-position.

Synthesis and Manufacturing

Synthetic Route

The hydrochloride salt is synthesized via a multi-step protocol:

  • Acylation of Piperidine: A piperidine derivative reacts with 3-phenyl-1,2-thiazole-5-carbonyl chloride to form the intermediate 1-(3-phenylthiazole-5-carbonyl)piperidine.

  • Coupling with Oxan-4-amine: The intermediate undergoes nucleophilic substitution with oxan-4-amine, introducing the tetrahydropyran moiety.

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt, enhancing solubility and crystallinity.

Physicochemical Properties

Partitioning and Solubility

  • LogP (XLogP3-AA): 2.7, indicating moderate lipophilicity .

  • Aqueous Solubility: The hydrochloride salt exhibits improved water solubility (>10 mg/mL) compared to the free base (<1 mg/mL) due to ionic dissociation.

Hydrogen Bonding and Polarity

  • Hydrogen Bond Donors: 1 (amine group) .

  • Hydrogen Bond Acceptors: 5 (carbonyl oxygen, thiazole nitrogen, oxane oxygen, and two amine lone pairs) .

  • Topological Polar Surface Area (TPSA): 96.7 Ų, suggesting moderate membrane permeability .

Table 2: Key Physicochemical Parameters

ParameterValue
Rotatable Bonds3
Heavy Atom Count26
Complexity478
Monoisotopic Mass371.1667 Da (free base)

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